Ticagrelor was developed by AstraZeneca and is classified as a reversible antagonist of the P2Y12 receptor. It is distinct from other antiplatelet agents such as clopidogrel, which is an irreversible inhibitor. Ticagrelor is marketed under the brand name Brilinta, among others, and is primarily administered orally.
The synthesis of Ticagrelor involves several key steps, typically starting from readily available chemical precursors. The synthesis can be summarized as follows:
Ticagrelor has a complex molecular structure characterized by its triazolopyrimidine core. Its chemical formula is CHFNO, with a molecular weight of approximately 322.35 g/mol.
The structural representation can be described as follows:
Ticagrelor undergoes various chemical reactions that are critical for its pharmacological activity:
The mechanism of action of Ticagrelor involves:
Relevant data indicate that Ticagrelor has a half-life of approximately 7 hours, allowing for twice-daily dosing in clinical settings.
Ticagrelor is primarily used in clinical settings for:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2